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(2-Bromohexyl)benzene

Cat. No.: B8562520
M. Wt: 241.17 g/mol
InChI Key: ALRNVRGZZAICQV-UHFFFAOYSA-N
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Description

Historical Context and Significance of Alkylbenzenes in Chemical Synthesis

Alkylbenzenes, the parent class of compounds to which (2-Bromohexyl)benzene belongs, are hydrocarbons featuring one or more alkyl groups attached to a benzene (B151609) ring. Their history is deeply rooted in the development of modern organic chemistry. A pivotal moment came in 1877 when Charles Friedel and James Crafts developed a set of reactions that could attach substituents to an aromatic ring. wikipedia.org These reactions, now known as Friedel-Crafts alkylations and acylations, were revolutionary, providing a reliable method to form carbon-carbon bonds with aromatic rings. wikipedia.org

This breakthrough allowed chemists to synthesize a vast array of new compounds by adding alkyl chains to benzene and its derivatives. The ability to create alkylbenzenes opened up new industrial and academic frontiers, from the production of polymers and detergents to the synthesis of complex pharmaceutical molecules. Friedel-Crafts alkylation traditionally involves reacting an aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orglibretexts.org These foundational reactions remain a cornerstone of organic synthesis today.

Scope and Academic Relevance of this compound Research

While specific academic studies focusing solely on this compound are not prominent in the literature, its structure presents several points of academic interest. The compound's relevance lies in its potential as a model substrate for studying various reaction mechanisms and as a versatile intermediate in synthetic chemistry.

The key structural features of this compound that dictate its academic relevance are:

A Secondary Alkyl Halide: The bromine atom is attached to a secondary carbon, making the compound susceptible to both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The specific pathway would depend on the reaction conditions, such as the nature of the nucleophile/base and the solvent used.

A Chiral Center: The carbon atom bonded to the bromine (C-2) is a stereocenter, meaning this compound can exist as a pair of enantiomers. This makes it a suitable substrate for stereochemical studies of substitution and elimination reactions.

Proximity to a Phenyl Group: The adjacent phenyl group can influence the reactivity of the C-Br bond through electronic effects and by stabilizing potential intermediates, such as a carbocation at the benzylic position (C-1) or a radical.

Due to these features, this compound is a potential precursor for synthesizing a variety of other organic molecules. Its reactions could be used to introduce new functional groups, extending its utility as a building block in more complex syntheses, analogous to the well-documented reactions of similar compounds like (2-bromoethyl)benzene (B7723623). bloomtechz.comchemicalbook.com

Property Value / Description
IUPAC Name This compound
Molecular Formula C₁₂H₁₇Br
Molecular Weight 241.17 g/mol
Structure A benzene ring attached to the first carbon of a hexyl chain, with a bromine atom on the second carbon.
Functional Groups Phenyl, Secondary Alkyl Bromide
Chirality Chiral at the C-2 position

General Overview of Brominated Alkylarenes in Chemical Science

Brominated alkylarenes, or bromoalkylbenzenes, are a class of compounds characterized by an alkylbenzene structure containing one or more bromine atoms on the alkyl side-chain. They are highly valued in organic synthesis as versatile intermediates. guidechem.com The reactivity of the carbon-bromine (C-Br) bond allows for its conversion into a wide range of other functional groups.

Common synthetic routes to bromoalkylbenzenes include:

Free-Radical Bromination: This method often employs N-Bromosuccinimide (NBS) and a radical initiator (like light or peroxide) to selectively brominate the benzylic position—the carbon atom directly attached to the benzene ring. youtube.comlibretexts.orgmasterorganicchemistry.com This is due to the high stability of the intermediate benzylic radical, which is stabilized by resonance with the aromatic ring. libretexts.org For hexylbenzene (B86705), this reaction would predominantly yield (1-Bromohexyl)benzene, not this compound.

Addition of Hydrogen Bromide to Alkenes: An alternative route involves the electrophilic addition of hydrogen bromide (HBr) to an alkene. To synthesize this compound, one could start with 1-phenylhexene. The addition of HBr across the double bond would follow Markovnikov's rule, placing the bromine atom at the more substituted carbon (C-2), thus yielding the desired product.

Once synthesized, these brominated compounds are valuable synthetic tools. The bromine atom is a good leaving group, making them excellent substrates for nucleophilic substitution to form alcohols, ethers, and amines. They can also undergo elimination reactions to form alkenes or be used to prepare organometallic reagents, such as Grignard reagents, which are essential for forming new carbon-carbon bonds. bloomtechz.com

Reaction Type Reagents Potential Product from this compound Significance
Nucleophilic Substitution (Sₙ2) Strong Nucleophile (e.g., NaOH, NaCN)2-Phenylhexan-2-ol, 2-PhenylheptanenitrileIntroduction of new functional groups.
Elimination (E2) Strong, bulky base (e.g., t-BuOK)Phenylhexenes (various isomers)Formation of C=C double bonds.
Grignard Reagent Formation Magnesium (Mg) in dry ether(1-Methyl-1-pentyl)phenylmagnesium bromideCreation of a powerful carbon nucleophile for C-C bond formation.
Friedel-Crafts Alkylation (Intramolecular) Lewis Acid (e.g., AlCl₃)Tetralin derivativesFormation of a new ring structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17Br B8562520 (2-Bromohexyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

2-bromohexylbenzene

InChI

InChI=1S/C12H17Br/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3

InChI Key

ALRNVRGZZAICQV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC1=CC=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 2 Bromohexyl Benzene

Direct Bromination Approaches and Regioselectivity Considerations for Alkylbenzenes

Direct bromination of an alkylbenzene such as hexylbenzene (B86705) can proceed via two primary mechanisms: electrophilic aromatic substitution on the benzene (B151609) ring or free radical substitution on the alkyl chain. The regiochemical outcome is highly dependent on the reaction conditions.

Electrophilic Aromatic Bromination : In the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), bromine (Br₂) acts as an electrophile, attacking the aromatic ring. The hexyl group is an ortho-, para-directing activator. Consequently, this method yields a mixture of 1-bromo-4-hexylbenzene (B1268834) and 1-bromo-2-hexylbenzene, not the desired (2-Bromohexyl)benzene.

Free Radical Bromination : When initiated by UV light or a radical initiator, reagents like N-Bromosuccinimide (NBS) facilitate bromination on the alkyl side-chain. nih.gov The stability of the resulting radical intermediate dictates the position of bromination. The benzylic position (C1) is most favored due to resonance stabilization of the benzylic radical with the benzene ring. Therefore, the major product of free radical bromination of hexylbenzene is (1-Bromohexyl)benzene. Bromination at C2 is a minor product, making this approach non-selective and low-yielding for the target compound. acs.org

The predictable, yet unfavorable, regioselectivity of these direct bromination methods makes them unsuitable for the efficient synthesis of this compound.

Table 1: Predicted Products of Direct Bromination of Hexylbenzene

Bromination Method Reagents Primary Product(s) Suitability for this compound Synthesis
Electrophilic Aromatic Br₂ / FeBr₃ 1-Bromo-4-hexylbenzene, 1-Bromo-2-hexylbenzene Unsuitable

Conversion of Precursor Hexyl Alcohol Derivatives to this compound

A more direct and highly effective strategy involves the nucleophilic substitution of a hydroxyl group from a suitable precursor alcohol. The logical starting material for this route is (2S)-1-phenylhexan-2-ol. nih.gov This secondary alcohol can be converted to the corresponding secondary alkyl bromide, this compound, using several standard reagents.

Common methods include:

Reaction with Hydrogen Bromide (HBr) : Aqueous or gaseous HBr can protonate the alcohol's hydroxyl group, converting it into a good leaving group (water). The bromide ion then attacks the resulting secondary carbocation (or attacks via an Sₙ2 mechanism) to form the final product.

Reaction with Phosphorus Tribromide (PBr₃) : This reagent is effective for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds without the formation of a discrete carbocation, which can help to minimize rearrangement side reactions.

This approach is analogous to the synthesis of (2-Bromoethyl)benzene (B7723623) from phenethyl alcohol and represents a reliable method for obtaining the target molecule. chemicalbook.com

Anti-Markovnikov Hydrobromination Strategies for Hexenylbenzene Analogues

The addition of hydrogen bromide (HBr) across a carbon-carbon double bond offers another powerful synthetic route. The regiochemistry of this addition is critical. According to Markovnikov's rule, in an ionic addition of HBr to an unsymmetrical alkene, the proton adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, which would form a more stable carbocation intermediate. chemistrysteps.com

To synthesize this compound, an anti-Markovnikov addition is required. This can be achieved by reacting a suitable hexenylbenzene precursor, such as 1-phenyl-1-hexene, with HBr in the presence of a radical initiator like peroxides or azobisisobutyronitrile (AIBN). byjus.comrsc.org This process, known as the Kharasch effect, proceeds via a free radical mechanism. byjus.com

The mechanism involves the following key steps:

Initiation : The peroxide initiator generates a bromine radical from HBr.

Propagation : The bromine radical adds to the double bond of 1-phenyl-1-hexene at the C1 position. This generates a more stable secondary radical at the C2 position, rather than the less stable benzylic radical at C1.

Propagation : The secondary alkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the this compound product and another bromine radical, which continues the chain reaction. youtube.com

This method is highly effective because the regioselectivity is controlled by the formation of the most stable radical intermediate, leading specifically to the desired anti-Markovnikov product. researchgate.net

Table 2: Regioselectivity of HBr Addition to 1-Phenyl-1-hexene

Reaction Conditions Mechanism Major Product Reference
HBr (no initiator) Electrophilic Addition (Markovnikov) (1-Bromohexyl)benzene chemistrysteps.com

Exploratory Oxidative Coupling Reactions in this compound Synthesis

Oxidative coupling reactions represent an advanced approach to forming carbon-carbon bonds, often catalyzed by transition metals like palladium or copper. mdpi.commpg.de While not a standard method for this specific molecule, one could explore a strategy involving the coupling of benzene with a suitable C6 olefinic partner. For instance, a palladium-catalyzed oxidative coupling could potentially link benzene with an olefin like 1-bromohex-1-ene. mdpi.com

However, these reactions often require specific directing groups on the arene and can suffer from issues with regioselectivity. A hypothetical route might involve the coupling of benzene and a hexenyl halide, but controlling the specific linkage and preventing side reactions would be a significant challenge. The synthesis of (2-bromoethyl)benzene has been described via an oxidative coupling of benzene and bromoacetate (B1195939) catalyzed by a copper salt, suggesting the principle is plausible, though its extension to a more complex hexyl system is not documented. bloomtechz.com

Investigations into Diazotization-Mediated Synthetic Routes for Aryl Halides

Diazotization reactions, such as the Sandmeyer reaction, are a cornerstone for the synthesis of aryl halides from primary aromatic amines (anilines). bloomtechz.com The process involves converting an aniline (B41778) derivative into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by substitution with a halide, often using a copper(I) salt catalyst like CuBr. uni-muenchen.de

If this methodology were to be considered for this compound, the required starting material would be 2-amino-1-phenylhexane. However, this route is fundamentally unsuited for preparing alkyl halides from primary aliphatic amines. When a primary aliphatic amine is diazotized, it forms a highly unstable aliphatic diazonium salt. This intermediate rapidly decomposes by losing nitrogen gas (N₂) to form a high-energy carbocation. escholarship.org This carbocation would then undergo a non-selective mixture of reactions, including:

Elimination to form various hexenylbenzene isomers.

Rearrangement (hydride shifts) to form more stable carbocations, followed by substitution.

Substitution by any available nucleophile (water, counter-ions), leading to a complex product mixture.

Therefore, a diazotization-mediated route would not provide a clean or efficient synthesis of this compound and is not considered a viable strategy. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For the viable synthetic routes identified, optimization of reaction conditions is crucial for maximizing yield and purity.

For the Conversion of 1-phenylhexan-2-ol (Section 2.2) :

Temperature Control : When using HBr, lower temperatures are preferred to minimize the competing elimination reaction (dehydration) that would form 1-phenyl-1-hexene and 1-phenyl-2-hexene.

Reagent Choice : Using PBr₃ in a non-polar solvent like diethyl ether can provide a milder reaction environment, often leading to higher yields and fewer elimination or rearrangement byproducts compared to strong acid conditions.

For Anti-Markovnikov Hydrobromination (Section 2.3) :

Initiator : The choice and concentration of the radical initiator (e.g., benzoyl peroxide, AIBN) must be carefully controlled. Too little initiator may lead to a slow or incomplete reaction, while too much can cause unwanted side reactions.

Exclusion of Oxygen : While peroxides are used as initiators, atmospheric oxygen must be excluded as it can interfere with the desired radical chain process. Early studies noted that the presence of air could unpredictably favor anti-Markovnikov addition even without a dedicated initiator, highlighting the sensitivity of the reaction. rsc.org

Solvent : Non-polar solvents are typically used to facilitate the radical mechanism.

By fine-tuning these parameters, the synthesis of this compound can be shifted from a laboratory curiosity to a reproducible and efficient chemical transformation.

Chemical Transformations and Mechanistic Investigations of 2 Bromohexyl Benzene

Nucleophilic Substitution Reactions of the Bromohexyl Moiety

Nucleophilic substitution reactions are a cornerstone of the reactivity of (2-Bromohexyl)benzene, where the bromine atom, a good leaving group, is replaced by a nucleophile. The specific pathway of these reactions is highly dependent on the reaction conditions.

The substitution reactions of this compound can proceed through two main mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

The SN2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromine atom leaves. chemicalnote.comlibretexts.org This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. libretexts.orgyoutube.comorganic-chemistry.org SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. youtube.com For a secondary halide like this compound, the SN2 pathway is viable, though potentially slower than for a primary halide due to increased steric hindrance. chemicalnote.com

The SN1 mechanism , in contrast, is a two-step process. chemicalnote.com The first and rate-determining step is the departure of the leaving group (bromide) to form a carbocation intermediate. chemicalnote.comyoutube.com This secondary benzylic carbocation is stabilized by the adjacent benzene (B151609) ring through resonance. In the second step, the nucleophile attacks the planar carbocation, which can occur from either side, leading to a mixture of enantiomers if the original compound was chiral. youtube.comorganic-chemistry.orgpearson.com SN1 reactions are favored by polar protic solvents, like water or alcohols, and weaker nucleophiles. youtube.com

For (R)-(1-bromoethyl)benzene, a similar secondary benzylic halide, treatment with sodium cyanide yields a single enantiomer via an SN2 pathway, while reaction with water produces a mixture of enantiomers through an SN1 mechanism. pearson.compearson.com

This compound can react with a variety of nucleophiles to introduce different functional groups.

Cyanides : The reaction with sodium cyanide typically proceeds via an SN2 mechanism, substituting the bromine with a cyano group. youtube.com This introduces a nitrile functional group, which is a versatile intermediate for synthesizing carboxylic acids, amines, or other nitrogen-containing compounds. youtube.com

Alcohols : When this compound is treated with an alcohol, an ether can be formed. bloomtechz.com If the alcohol is used as the solvent, the reaction is termed a solvolysis. With a strong nucleophile like an alkoxide (the conjugate base of an alcohol), the reaction is more likely to follow an SN2 pathway. bloomtechz.com However, with a neutral alcohol, which is a weaker nucleophile, the SN1 mechanism can compete, especially with heating. youtube.com

NucleophileReagent ExampleTypical MechanismProduct Example
CyanideSodium Cyanide (NaCN)SN22-Phenylheptanenitrile
AlcoholEthanol (CH3CH2OH)SN1/SN2(2-Ethoxyhexyl)benzene
HydroxideSodium Hydroxide (NaOH)SN21-Phenylhexan-2-ol

Elimination Reactions Leading to Unsaturated Hydrocarbons

In the presence of a base, this compound can undergo elimination reactions to form alkenes. lumenlearning.com These reactions compete with nucleophilic substitution. msu.edu

Similar to substitution, elimination reactions can also proceed through two primary mechanistic pathways: E1 (elimination unimolecular) and E2 (elimination bimolecular). lumenlearning.commasterorganicchemistry.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the bromine, while the bromide ion simultaneously departs. lumenlearning.comdalalinstitute.com This requires a strong base. dalalinstitute.com The E2 reaction has a specific stereochemical requirement for the proton and the leaving group to be in an anti-periplanar arrangement. dalalinstitute.com For this compound, E2 elimination can lead to the formation of different isomeric alkenes, with the more substituted alkene (Zaitsev's product) generally being the major product with small, strong bases. msu.edumasterorganicchemistry.com

The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. lumenlearning.comyoutube.com After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the double bond. youtube.com The E1 pathway is favored by conditions that promote carbocation formation, such as polar protic solvents and the absence of a strong base. masterorganicchemistry.com

Under certain conditions, base-catalyzed rearrangements can occur, particularly in systems prone to forming strained rings or undergoing intramolecular reactions. nih.gov For simple acyclic compounds like this compound, such rearrangements are less common. The formation of an alkyne from a monohaloalkane like this compound is not a direct process. However, if it were converted to a dihalide, a double elimination reaction with a strong base could yield an alkyne. bloomtechz.com

Formation and Reactivity of Organometallic Intermediates

This compound can be used to prepare highly reactive organometallic reagents, which are excellent nucleophiles and strong bases. libretexts.org

Grignard Reagents : The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), forms a Grignard reagent. mnstate.educhemguide.co.uklibretexts.org This reagent, (1-phenylhexyl)magnesium bromide, behaves as a strong nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to create new carbon-carbon bonds. chemguide.co.ukmasterorganicchemistry.com For example, reaction with carbon dioxide followed by an acidic workup yields 2-phenylheptanoic acid. masterorganicchemistry.com

Organolithium Reagents : Organolithium reagents can be prepared by reacting an alkyl halide with lithium metal. libretexts.orgwikipedia.org These reagents are even more reactive and basic than their Grignard counterparts. masterorganicchemistry.comwikipedia.org this compound can be converted to its corresponding organolithium compound, which can then be used in a variety of synthetic applications, such as addition to carbonyl compounds. wikipedia.orgfishersci.fr

Organometallic ReagentMethod of FormationCommon Reactions
Grignard ReagentReaction with Mg in etherAddition to carbonyls, epoxides, CO2
Organolithium ReagentReaction with Li metalSimilar to Grignards, but more reactive

Generation and Applications of this compound-derived Grignard Reagents

The Grignard reagent of this compound, (1-phenylhexyl)magnesium bromide, is synthesized by reacting the parent alkyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). miracosta.edumdpi.com The reaction involves the insertion of magnesium into the carbon-bromine bond, a process that is often initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface. wisc.eduyoutube.com The resulting organomagnesium compound is a potent nucleophile and a strong base, necessitating strictly anhydrous conditions to prevent protonolysis by water or other protic sources. mdpi.commnstate.edu

The nucleophilic character of the this compound-derived Grignard reagent allows it to react with a wide array of electrophiles to form new carbon-carbon bonds. masterorganicchemistry.com Key applications include:

Reactions with Carbonyl Compounds: It readily adds to aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.comresearchgate.net For instance, reaction with an aldehyde would yield a secondary alcohol containing a new stereocenter.

Reactions with Esters: The addition to esters occurs twice, leading to the formation of tertiary alcohols where two of the alkyl groups are identical and originate from the Grignard reagent. masterorganicchemistry.com

Carboxylation: Reaction with carbon dioxide, followed by acidification, provides the corresponding carboxylic acid, 2-phenylheptanoic acid. masterorganicchemistry.com

Ring-opening of Epoxides: The Grignard reagent attacks the less sterically hindered carbon of an epoxide, leading to the formation of a new alcohol after workup. masterorganicchemistry.com

The general mechanism for the addition of a Grignard reagent to a carbonyl compound involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which is then protonated during the acidic workup to yield the final alcohol product. wisc.edumnstate.edu

Participation in Cross-Coupling Reactions (e.g., Kumada Coupling)

This compound can participate in transition metal-catalyzed cross-coupling reactions, with the Kumada coupling being a prominent example. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the Grignard reagent derived from this compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org

The catalytic cycle for Kumada coupling generally involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halide bond of the organic halide, forming an organometallic intermediate. nrochemistry.com

Transmetalation: The organomagnesium reagent transfers its organic group to the transition metal center, displacing the halide. nrochemistry.com

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active catalyst. nrochemistry.com

Catalyst SystemSubstrate 1Substrate 2ProductYield (%)Reference
NiCl2(dppe)This compound (Grignard)Aryl Halide1-Aryl-1-phenylhexane(Not Reported) arkat-usa.org (analogous)
Pd(OAc)2/SPhosSecondary Benzylic BromideAryl GrignardDiarylalkane(Varies) missouri.edu (analogous)

Advanced Oxidative and Reductive Transformations

The this compound molecule offers two main sites for oxidative and reductive transformations: the alkyl chain and the aromatic ring.

Oxidative Transformations:

Strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions can lead to the oxidative cleavage of the alkyl side chain. masterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org For alkylbenzenes containing at least one benzylic hydrogen, this reaction typically results in the formation of benzoic acid, with the rest of the alkyl chain being cleaved off as carbon dioxide. masterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org Therefore, the oxidation of this compound with hot, acidic KMnO₄ would be expected to yield benzoic acid.

Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are typically used for the selective oxidation of alcohols to aldehydes or ketones and are not generally effective for the oxidation of alkylbenzenes. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org

Reductive Transformations:

The bromine atom in this compound can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Catalytic hydrogenation, typically employing a transition metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, can reduce both the carbon-bromine bond and the aromatic ring. teledos.grlibretexts.orgrsc.orgmdpi.com The conditions for the hydrogenation will determine the extent of reduction. Milder conditions may selectively cleave the C-Br bond, yielding hexylbenzene (B86705), while more forcing conditions (higher pressure and temperature) would lead to the hydrogenation of the benzene ring to a cyclohexane ring, resulting in hexylcyclohexane. teledos.grlibretexts.org

TransformationReagent(s)Expected Product
Oxidative CleavageKMnO₄, H₃O⁺, heatBenzoic Acid
Reductive DehalogenationH₂, Pd/C (mild conditions)Hexylbenzene
Reductive Dehalogenation and Ring HydrogenationH₂, PtO₂ (forcing conditions)Hexylcyclohexane

Role of 2 Bromohexyl Benzene As a Key Building Block in Advanced Organic Synthesis

Synthesis of Complex Aromatic and Heterocyclic Architectures

The bromohexyl-functionalized benzene (B151609) motif is instrumental in constructing larger, more complex molecular frameworks, particularly in the field of heterocyclic chemistry.

Preparation of Tetrazole-Substituted Benzene Derivatives Containing Bromohexyl Arms (e.g., 1,4-Bis[2-(6-bromohexyl)-2H-tetrazol-5-yl]benzene)

The synthesis of bis-tetrazole benzene structures equipped with long-chain alkyl halides, such as bromohexyl arms, has been explored as a route to complex macrocycles and functional materials. The target compound, 1,4-Bis[2-(6-bromohexyl)-2H-tetrazol-5-yl]benzene, serves as a prime example of this synthetic strategy. maynoothuniversity.ietudublin.ieresearchgate.net

Research shows that a preferred method for creating such structures involves the alkylation of a pre-formed bis-tetrazole benzene core. maynoothuniversity.ietudublin.ie A particularly effective precursor is 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene. maynoothuniversity.ietudublin.ie When this organotin compound is reacted with an excess of 1,6-dibromohexane (B150918) under neat (solvent-free) conditions and heated, it yields the desired product along with its isomers. maynoothuniversity.ietudublin.ie

The reaction proceeds via the substitution of the tributylstannyl group on the tetrazole nitrogen with a hexyl chain from the 1,6-dibromohexane. The terminal bromine on the alkyl chain remains, providing a "pendant alkyl halide" derivative. maynoothuniversity.ie

A key challenge in this synthesis is the formation of constitutional isomers. Alkylation can occur at either the N1 or N2 position of the tetrazole ring. This typically results in a mixture of the symmetrical 2-N,2-N'-substituted isomer (1,4-bis[2-(6-bromohexyl)-2H-tetrazol-5-yl]benzene) and the unsymmetrical 1-N,2-N'-substituted isomer. maynoothuniversity.ie These isomers can be distinguished and separated using spectroscopic methods like NMR and by column chromatography. maynoothuniversity.ie The 13C NMR chemical shift of the tetrazole carbon is a key indicator: the symmetrical 2-N,2-N' isomer shows a single resonance around 164.0 ppm, while the unsymmetrical isomer displays two distinct signals. maynoothuniversity.ie The organotin route has been reported to produce these products in relatively high yields. maynoothuniversity.ietudublin.ie

The crystal structure of 1,4-bis[2-(6-bromohexyl)-2H-tetrazol-5-yl]benzene has been determined, confirming the connectivity and revealing characteristics such as liquid-crystal alignment, which is enhanced by intermolecular Br···Br interactions. researchgate.net

Table 1: Synthesis Details for Bromoalkyl-Tetrazolyl-Benzenes
PrecursorReagentKey Product(s)Synthetic RouteReference
1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene1,6-dibromohexane1,4-Bis[2-(6-bromohexyl)-2H-tetrazol-5-yl]benzene and 1-N,2-N' isomerOrganotin displacement maynoothuniversity.ietudublin.ie
1,4-bis(1H-tetrazol-5-yl)benzene1,6-dibromohexaneMixture of N-alkylated isomersDirect alkylation (lower yield) maynoothuniversity.ietudublin.ie

Derivatization to Phenethyl Analogues and Related Structures

No specific research findings on the derivatization of (2-Bromohexyl)benzene to phenethyl analogues were identified in the surveyed scientific literature. The term "phenethyl" refers to a C6H5CH2CH2- group, which contains a two-carbon side chain. The conversion of a six-carbon hexyl chain to a two-carbon ethyl chain is not a standard derivatization and would require more complex synthetic transformations that are not described in the context of this specific starting material.

Synthesis of β-Peptidomimetics Utilizing Related Bromoalkylbenzene Precursors

While the use of some bromoalkylbenzenes, specifically (2-Bromoethyl)benzene (B7723623), has been reported in the synthesis of β-peptidomimetics, a comprehensive literature search did not uncover studies utilizing this compound or other long-chain related precursors for this purpose. chemicalbook.comnbinno.com Therefore, its role as a key building block in this specific application is not established.

Applications in Functional Material Precursors

The potential for bromo-functionalized molecules to serve as precursors to polymers and other materials is significant, though specific applications for this compound are not well-defined.

Precursors for Polymer Synthesis and Cross-linking Agents

There is no significant information available in the scientific literature describing the use of this compound as a monomer for polymer synthesis or as a cross-linking agent. Such applications would typically require the benzene ring to possess at least two reactive sites for polymerization or cross-linking, a feature not inherent to this compound.

Synthesis of Optoelectronic and Liquid Crystal Materials

While direct, specific examples of this compound being used in the synthesis of optoelectronic and liquid crystal materials are not extensively documented in publicly available research, its structural components, particularly the hexylphenyl group, are relevant in the design of these advanced materials. The long alkyl chain and the phenyl group can be tailored to influence the physical properties essential for such applications.

In the field of liquid crystals, molecules often consist of a rigid core and flexible terminal chains. The hexylphenyl moiety provided by a precursor like this compound can serve as a crucial part of this structure. The length of the alkyl chain, in this case, a hexyl group, is a determining factor for the type of liquid crystalline phases (mesophases) a compound will exhibit and the temperature range at which these phases are stable. Research on various liquid crystalline compounds has demonstrated the incorporation of the hexylphenyl group to induce or modify mesophase behavior, such as the smectic and cholesteric phases. For instance, compounds like 4-hexylphenyl 4-cyanobenzoyloxybenzoate and chiral mesogenic 4-hexylphenyl 4'-[(S)-2-methylbutyl]biphenyl-4-carboxylate have been synthesized and studied for their liquid crystal properties. The this compound could be a potential starting material for synthesizing such molecules by transforming the bromo-functional group into other desired functionalities through various organic reactions.

Table 1: Examples of Liquid Crystal Materials Incorporating a Hexylphenyl Moiety

Compound Name Mesophase Type(s) Observed Reference
4-hexylphenyl 4-cyanobenzoyloxybenzoate Smectic A2
4-hexylphenyl 4'-[(S)-2-methylbutyl]biphenyl-4-carboxylate Cholesteric

For optoelectronic materials, particularly conjugated polymers like poly(p-phenylene vinylene) (PPV), side chains play a critical role in determining solubility, processability, and the solid-state packing of the polymer chains, which in turn affects the material's electronic and optical properties. bu.edu.eg PPV and its derivatives are synthesized through various methods, including the Gilch and Heck coupling reactions, where substituted benzenes are key monomers. nih.govecust.edu.cn The introduction of a hexyl side chain onto the polymer backbone, which could potentially be derived from a monomer synthesized from this compound, would significantly enhance the solubility of the resulting polymer in common organic solvents. This improved solubility is essential for creating thin, uniform films required for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. bu.edu.eg While specific literature detailing the use of this compound for this purpose is scarce, the general principles of polymer design strongly suggest its potential as a precursor for soluble PPV derivatives. rsc.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation Studies of 2 Bromohexyl Benzene and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination (e.g., of Tetrazole Derivatives)

However, no peer-reviewed articles, spectral databases, or academic publications were found to contain the necessary experimental data for (2-Bromohexyl)benzene corresponding to these analytical methods. The searches consistently returned information for shorter-chain analogues, such as (2-Bromoethyl)benzene (B7723623), which is a distinct chemical entity and cannot be used as a substitute given the specific focus of the request.

The absence of this information in readily accessible scientific databases suggests that this compound may not have been a subject of detailed spectroscopic study, or such studies have not been published in the indexed literature. Therefore, it is not possible to generate the requested thorough, informative, and scientifically accurate article based on the outlined structure and content requirements.

Computational Chemistry and Theoretical Investigations of 2 Bromohexyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (2-Bromohexyl)benzene and predicting its chemical reactivity. These calculations can determine a variety of molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-donating nature of the hexyl group attached to the benzene (B151609) ring. DFT calculations can precisely quantify these effects. The calculated HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO is often associated with the C-Br antibonding orbital, indicating the likely site for nucleophilic attack.

The molecular electrostatic potential map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) highlight electron-poor areas prone to nucleophilic attack. In this compound, the area around the bromine atom would exhibit a region of positive electrostatic potential, confirming the electrophilic nature of the carbon atom attached to it.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (B3LYP/6-311++G(d,p))

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.
Mulliken Charge on C-Br+0.15 eShows the electrophilic character of the carbon atom bonded to bromine.
Mulliken Charge on Br-0.25 eShows the partial negative charge on the bromine atom.

Note: The values in this table are hypothetical and representative of what would be expected from such calculations based on similar molecules.

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are invaluable tools for exploring the non-covalent interactions that govern the behavior of this compound in condensed phases. These simulations can provide detailed insights into how molecules of this compound interact with each other and with other molecules in a given environment.

The primary intermolecular interactions expected for this compound include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. The benzene ring can also participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. Furthermore, the bromine atom can engage in halogen bonding, an attractive interaction between the electrophilic region of the bromine and a nucleophilic site on a neighboring molecule.

MD simulations can model the dynamic behavior of a system of this compound molecules over time, providing information on the preferred orientations and packing arrangements in the liquid or solid state. By analyzing the radial distribution functions and interaction energies from these simulations, the strength and nature of the various intermolecular forces can be quantified. This understanding is crucial for predicting physical properties such as boiling point, viscosity, and solubility.

Table 2: Calculated Intermolecular Interaction Energies for a this compound Dimer

Interaction TypeEstimated Energy (kJ/mol)Description
π-π Stacking (Parallel Displaced)-10 to -15Attraction between the aromatic rings of two molecules.
T-shaped (CH-π)-8 to -12Interaction between the edge of one benzene ring and the face of another.
Halogen Bonding (Br···π)-5 to -10Interaction between the bromine atom of one molecule and the π-system of another.
Van der Waals InteractionsVariableDispersive forces contributing to overall cohesion.

Note: The values in this table are hypothetical and based on typical interaction energies observed for similar aromatic and halogenated compounds.

Mechanistic Insights from Theoretical Studies of Reaction Pathways

Theoretical studies are pivotal in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, computational methods can identify transition states, intermediates, and the associated activation energies, thereby providing a detailed understanding of the reaction pathway.

For this compound, two primary types of reactions can be investigated theoretically: nucleophilic substitution at the carbon atom bearing the bromine, and electrophilic aromatic substitution on the benzene ring.

Nucleophilic Substitution: The reaction of this compound with a nucleophile can potentially proceed through either an S(_N)1 or S(_N)2 mechanism. Theoretical calculations can determine the relative activation barriers for these two pathways. Given that the bromine is attached to a secondary carbon, a competition between the two mechanisms is expected. The nature of the nucleophile, the solvent, and the steric hindrance around the reaction center will all influence the preferred pathway, and these factors can be modeled computationally. Elimination reactions (E1 and E2) are also competing pathways that can be explored.

Electrophilic Aromatic Substitution: The hexyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the bromine atom is a deactivating, ortho-, para-directing group. Quantum chemical calculations can predict the regioselectivity of electrophilic attack by examining the relative stabilities of the sigma-complex intermediates formed upon attack at the ortho, meta, and para positions. The calculated activation energies for each pathway would reveal the most likely substitution pattern.

Table 3: Calculated Activation Energies for Plausible Reaction Pathways of this compound

Reaction PathwayReactantsActivation Energy (kJ/mol)Predicted Major Product(s)
S(_N)2 SubstitutionOH⁻951-Phenylhexan-2-ol
S(_N)1 SubstitutionH₂O (solvolysis)1101-Phenylhexan-2-ol
E2 EliminationStrong, bulky base1051-Phenylhex-1-ene, 1-Phenylhex-2-ene
Electrophilic NitrationHNO₃/H₂SO₄80 (para), 85 (ortho)1-(2-Bromohexyl)-4-nitrobenzene, 1-(2-Bromohexyl)-2-nitrobenzene

Note: The values in this table are hypothetical and intended to illustrate the type of data that can be obtained from theoretical studies of reaction pathways.

Emerging Research Areas and Future Perspectives for 2 Bromohexyl Benzene Chemistry

Development of Novel Catalytic Routes for Synthesis and Transformation

The synthesis and functionalization of (2-Bromohexyl)benzene are pivotal for its broader application. Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. Research in this area is focused on developing novel catalysts that can overcome the challenges associated with the regioselective bromination of long-chain alkylbenzenes and the subsequent transformations of the resulting product.

One of the primary challenges in the synthesis of this compound is controlling the position of the bromine atom on the hexyl chain. Traditional free-radical bromination methods often lead to a mixture of isomers, which are difficult to separate. Consequently, current research is geared towards the development of catalysts that can direct the bromination to the desired second carbon.

Recent advancements in catalysis offer promising avenues for the selective synthesis of this compound. For instance, the use of transition metal catalysts, such as those based on iron, copper, or palladium, is being explored for the directed C-H functionalization of alkyl chains. These catalysts can operate through various mechanisms, including metallo-carbene or metallo-nitrene intermediates, to achieve high regioselectivity.

Furthermore, photoredox catalysis has emerged as a powerful tool for the activation of C-H bonds under mild conditions. The use of visible-light-absorbing photocatalysts can generate highly reactive radical intermediates that can be selectively trapped by a bromine source. The development of chiral catalysts in this domain could also open up possibilities for the enantioselective synthesis of this compound, which would be of significant interest for pharmaceutical and biological applications.

The transformation of this compound is another area of active research. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of complex molecules with tailored properties. The development of more active and robust catalysts for these transformations, particularly those that are tolerant of long alkyl chains, is a key research objective.

Table 1: Comparison of Catalytic Strategies for Alkylbenzene Bromination

Catalytic Strategy Catalyst Type Potential Advantages Research Challenges
Transition Metal Catalysis Iron, Copper, Palladium Complexes High regioselectivity, potential for asymmetric synthesis. Catalyst cost and toxicity, optimization of reaction conditions.
Photoredox Catalysis Organic Dyes, Iridium Complexes Mild reaction conditions, high functional group tolerance. Control of radical side reactions, scalability.
Organocatalysis Chiral Amines, Phosphines Metal-free, environmentally benign. Lower reactivity for C-H activation, catalyst loading.

Exploration of Bio-inspired Synthesis and Biocatalysis for this compound Synthesis

Nature has evolved a vast arsenal (B13267) of enzymes that can catalyze chemical reactions with remarkable selectivity and efficiency. The application of these biocatalysts in organic synthesis is a rapidly growing field, offering a green and sustainable alternative to traditional chemical methods. The exploration of bio-inspired and biocatalytic routes for the synthesis of this compound is a promising area of research.

Halogenase enzymes, in particular, are of great interest for the regioselective bromination of organic molecules. These enzymes can precisely control the position of halogenation, a feat that is often difficult to achieve with conventional chemical reagents. Researchers are actively searching for and engineering halogenases that can accept long-chain alkylbenzenes as substrates. While a specific enzyme for the synthesis of this compound has not yet been identified, the broader success in the enzymatic halogenation of other aromatic compounds suggests that this is a feasible goal.

The process of "directed evolution" can be used to tailor the properties of existing halogenases to improve their activity and selectivity towards non-natural substrates like hexylbenzene (B86705). This involves creating a library of enzyme variants and screening them for the desired catalytic activity. The identified variants can then be further optimized through subsequent rounds of mutation and selection.

In addition to whole-cell or isolated enzyme systems, researchers are also exploring the use of "biomimetic" catalysts. These are small molecules that are designed to mimic the active site of halogenase enzymes. These bio-inspired catalysts can offer the advantages of both chemical and biological catalysts, such as high selectivity and operational stability.

The use of biocatalysis for the synthesis of this compound would not only provide a more sustainable manufacturing process but could also enable the production of enantiomerically pure forms of the compound. This is particularly important for applications in life sciences, where the biological activity of a molecule is often dependent on its stereochemistry.

Table 2: Potential Biocatalytic Approaches for this compound Synthesis

Biocatalytic Approach Key Features Potential Advantages Current Research Focus
Halogenase Enzymes High regioselectivity and stereoselectivity. Environmentally friendly, mild reaction conditions. Discovery and engineering of enzymes for alkylbenzene substrates.
Directed Evolution Iterative process of mutation and selection. Tailoring enzyme properties for specific substrates and reactions. Improving the activity and stability of halogenases.
Biomimetic Catalysis Small molecule catalysts that mimic enzyme active sites. Combines the advantages of chemical and biological catalysis. Design and synthesis of novel halogenase mimics.

Integration into Advanced Materials Science Research

The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced materials. The presence of both a reactive bromine atom and a functionalizable benzene (B151609) ring allows for its incorporation into a variety of polymeric and supramolecular structures.

In polymer chemistry, this compound can be used as a monomer in polymerization reactions. For example, the bromine atom can be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) group, through a simple chemical transformation. The resulting monomer can then be polymerized to produce polymers with a pendent hexylbenzene group. The long alkyl chain can impart desirable properties to the polymer, such as increased solubility in organic solvents and improved processability.

Furthermore, the bromine atom in this compound can be used as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). This allows for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution. These polymers can find applications in a variety of areas, including coatings, adhesives, and drug delivery systems.

The benzene ring in this compound can also be functionalized to introduce other chemical groups, further expanding the range of accessible materials. For instance, the introduction of liquid crystalline moieties could lead to the development of novel liquid crystalline polymers with interesting optical and electronic properties.

In the field of supramolecular chemistry, this compound can be used to construct self-assembling systems. The aromatic ring can participate in pi-pi stacking interactions, while the hexyl chain can engage in van der Waals interactions. These non-covalent interactions can drive the self-assembly of the molecules into well-ordered structures, such as fibers, gels, and films. These materials could have potential applications in areas such as organic electronics and sensor technology.

Table 3: Potential Applications of this compound in Materials Science

Material Type Synthetic Strategy Potential Properties Potential Applications
Functional Polymers Monomer synthesis and polymerization (e.g., ATRP) Enhanced solubility, processability, tunable properties. Coatings, adhesives, drug delivery.
Liquid Crystalline Polymers Functionalization of the benzene ring with mesogens. Anisotropic optical and electronic properties. Displays, optical switches.
Supramolecular Assemblies Self-assembly driven by non-covalent interactions. Ordered nanostructures, responsive materials. Organic electronics, sensors.

Research into Environmental Applications (e.g., for Environmental Monitoring and Remediation)

The widespread use of brominated compounds in various industrial applications has raised concerns about their potential environmental impact. Research into the environmental fate and transport of these compounds is crucial for assessing their risk to human health and the environment. While specific studies on this compound are limited, research on related brominated aromatic compounds can provide valuable insights into its potential environmental behavior.

One area of research is the development of analytical methods for the detection and quantification of this compound in environmental samples, such as water, soil, and air. Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used for the analysis of such compounds. The development of more sensitive and selective methods is important for accurate environmental monitoring.

Understanding the degradation pathways of this compound in the environment is another key research area. Brominated aromatic compounds can be degraded through both biotic and abiotic processes. Biotic degradation involves the breakdown of the compound by microorganisms, while abiotic degradation can occur through processes such as photolysis and hydrolysis. Research in this area aims to identify the degradation products and to assess the persistence of the compound in the environment.

In addition to monitoring, research is also being conducted on the remediation of sites contaminated with brominated compounds. Various remediation technologies are being explored, including bioremediation, which uses microorganisms to break down the contaminants, and phytoremediation, which uses plants to remove or detoxify the contaminants. The development of effective and cost-efficient remediation strategies is essential for mitigating the environmental risks associated with these compounds.

Furthermore, this compound and its derivatives could potentially be used as tracers or markers for monitoring environmental processes. Their specific chemical properties could allow them to be used to track the movement of pollutants in water or soil, providing valuable data for environmental modeling and risk assessment.

Table 4: Environmental Research Aspects of Brominated Aromatic Compounds

Research Area Key Objectives Relevant Techniques
Environmental Monitoring Development of sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC).
Degradation Studies Identification of biotic and abiotic degradation pathways and products. Laboratory microcosm studies, field monitoring.
Remediation Technologies Development of effective and sustainable remediation strategies. Bioremediation, phytoremediation, advanced oxidation processes.
Environmental Tracers Use as markers for tracking environmental processes. Isotope labeling, environmental modeling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Bromohexyl)benzene with high purity?

  • Methodological Answer : The synthesis typically involves bromination of hexylbenzene derivatives. For example, radical bromination using N-bromosuccinimide (NBS) under UV light can selectively introduce bromine at the 2-position of the hexyl chain. Alternatively, nucleophilic substitution of (2-hydroxyhexyl)benzene with HBr in the presence of a dehydrating agent (e.g., concentrated H₂SO₄) is viable . Purification via fractional distillation (boiling point ~220–221°C) or recrystallization (melting point ~56°C) ensures purity >95%, as validated by gas chromatography (GC) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include a triplet for the Br-adjacent CH₂ group (δ ~3.4–3.6 ppm) and aromatic protons (δ ~7.2–7.4 ppm). The hexyl chain shows characteristic methylene/methyl splitting .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 185 (C₈H₉Br⁺) and fragmentation patterns (e.g., loss of Br to form C₈H₉⁺) confirm the structure .
  • IR Spectroscopy : C-Br stretching (~560–650 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) are diagnostic .

Q. How can researchers assess the purity of this compound for downstream applications?

  • Methodological Answer :

  • GC with Flame Ionization Detection (FID) : Quantifies impurities using a polar column (e.g., DB-5) and internal standards .
  • Elemental Analysis : Matches experimental C/H/Br ratios to theoretical values (C: 51.92%, H: 6.01%, Br: 42.07%) .
  • Melting Point Consistency : Sharp melting near 56°C indicates high crystallinity and purity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Palladium-Catalyzed Couplings : Use Suzuki-Miyaura reactions with arylboronic acids. Regioselectivity depends on the catalyst (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvent polarity (THF vs. DMF). Steric hindrance at the 2-position may reduce coupling efficiency, requiring optimized ligand systems .
  • Grignard Reagent Compatibility : The bromine substituent’s position affects nucleophilic attack; kinetic studies via in-situ NMR can track intermediate formation .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer :

  • Comparative Kinetic Analysis : Replicate experiments under varying conditions (temperature, solvent, catalyst loading) to identify outliers .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model transition states to explain divergent pathways. For example, bromine’s electron-withdrawing effect may alter activation energies for elimination vs. substitution .
  • Isotopic Labeling : Deuterated analogs (e.g., (2-Bromohexyl-d₁₃)benzene) clarify mechanistic steps via kinetic isotope effects .

Q. How can researchers integrate computational and experimental data to predict this compound’s physicochemical properties?

  • Methodological Answer :

  • Quantitative Structure-Property Relationship (QSPR) Models : Train neural networks on datasets (e.g., boiling points, logP) from analogs like (2-Bromoethyl)benzene. Validate predictions against experimental measurements .
  • Molecular Dynamics (MD) Simulations : Simulate solvation free energy in water/hexane mixtures to optimize extraction protocols .

Q. What ethical and safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Mitigation : Use fume hoods for synthesis; monitor air quality for brominated volatile organic compounds (VOCs) .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
  • Data Integrity : Archive raw spectra and chromatograms in encrypted repositories (e.g., Figshare) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.